

# Long-Term Efficacy of Canagliflozin: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCA029    |           |
| Cat. No.:            | B12369494 | Get Quote |

Disclaimer: The initial search for "**NCA029**" did not yield any specific therapeutic agent. To fulfill the request for a comparative guide, this report uses Canagliflozin, a well-documented Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, as an illustrative example to demonstrate the requested format and content.

This guide provides an objective comparison of the long-term efficacy and safety of Canagliflozin against other key classes of antihyperglycemic agents used in the management of Type 2 Diabetes (T2DM). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of Canagliflozin's performance relative to its alternatives.

### **Comparative Efficacy and Safety of Canagliflozin**

The long-term therapeutic value of Canagliflozin has been substantiated in large-scale cardiovascular and renal outcomes trials. Its primary mechanism of action, the inhibition of SGLT2 in the proximal tubules of the kidneys, leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin.[1][2][3] This mechanism also contributes to secondary benefits such as modest reductions in body weight and blood pressure.

For a comprehensive assessment, Canagliflozin is compared against two other major classes of non-insulin therapies for T2DM: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists and



Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.

#### **Glycemic and Metabolic Endpoints**

The following tables summarize the long-term (≥52 weeks) comparative data on key glycemic and metabolic parameters.

Table 1: Glycemic Control

| Drug/Dos<br>age          | Trial                         | Duration<br>(weeks) | Baseline<br>HbA1c<br>(%) | Mean<br>Change<br>in HbA1c<br>(%) | Comparat<br>or         | Mean Change in HbA1c (%) - Comparat or |
|--------------------------|-------------------------------|---------------------|--------------------------|-----------------------------------|------------------------|----------------------------------------|
| Canaglifloz<br>in 300 mg | SUSTAIN 8                     | 52                  | ~8.3                     | -1.0                              | Semaglutid<br>e 1.0 mg | -1.5[4][5][6]                          |
| Canaglifloz<br>in 300 mg | Lavalle<br>Gonzalez<br>et al. | 52                  | ~7.9                     | -1.03                             | Sitagliptin<br>100 mg  | -0.66[7]                               |

Table 2: Body Weight



| Drug/Dos<br>age          | Trial                         | Duration<br>(weeks) | Baseline<br>Body<br>Weight<br>(kg) | Mean<br>Change<br>in Body<br>Weight<br>(kg) | Comparat<br>or         | Mean<br>Change<br>in Body<br>Weight<br>(kg) -<br>Comparat<br>or |
|--------------------------|-------------------------------|---------------------|------------------------------------|---------------------------------------------|------------------------|-----------------------------------------------------------------|
| Canaglifloz<br>in 300 mg | SUSTAIN 8                     | 52                  | ~90                                | -4.2                                        | Semaglutid<br>e 1.0 mg | -5.3[4][5][6]                                                   |
| Canaglifloz<br>in 300 mg | Lavalle<br>Gonzalez<br>et al. | 52                  | ~87                                | -3.8                                        | Sitagliptin<br>100 mg  | -0.6[7]                                                         |

#### **Cardiorenal Outcomes**

The impact of Canagliflozin on long-term cardiovascular and renal outcomes has been a significant area of investigation, particularly through the CANVAS Program and the CREDENCE trial.

Table 3: Major Adverse Cardiovascular Events (MACE) and Renal Outcomes



| Drug Class                         | Key Trial(s)                                                       | Primary<br>Outcome                                     | Hazard Ratio<br>(HR) vs.<br>Placebo (95%<br>CI)                                                                                  | Key Findings                                                                       |
|------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| SGLT2 Inhibitor<br>(Canagliflozin) | CANVAS<br>Program                                                  | MACE (CV<br>death, nonfatal<br>MI, nonfatal<br>stroke) | 0.86 (0.75 - 0.97)<br>[8]                                                                                                        | Reduced risk of MACE. Increased risk of amputation was noted.[8][9]                |
| CREDENCE                           | Composite of ESKD, doubling of serum creatinine, renal or CV death | 0.70 (0.59 - 0.82)<br>[8]                              | Significant reduction in the risk of kidney failure and cardiovascular events in patients with T2DM and kidney disease. [10][11] |                                                                                    |
| GLP-1 Receptor<br>Agonists         | Various<br>(LEADER,<br>SUSTAIN-6, etc.)                            | MACE                                                   | Variable by agent, generally show benefit (e.g., Liraglutide HR: 0.87; Semaglutide HR: 0.74)                                     | Consistently demonstrate a reduction in MACE.                                      |
| DPP-4 Inhibitors                   | Various (SAVOR-<br>TIMI 53,<br>EXAMINE, etc.)                      | MACE                                                   | Generally neutral<br>(HR ≈ 1.0)                                                                                                  | Generally demonstrated cardiovascular safety but not superiority over placebo.[12] |



A network meta-analysis comparing SGLT2 inhibitors and GLP-1 receptor agonists found that both classes reduce the risk of MACE compared to placebo, with no significant difference between the two classes. However, SGLT2 inhibitors were associated with a lower risk of renal events compared to GLP-1 receptor agonists.[13][14][15]

#### **Experimental Protocols**

Detailed methodologies for the pivotal long-term efficacy trials of Canagliflozin are summarized below.

## CANVAS Program (Canagliflozin Cardiovascular Assessment Study)

- Study Design: The CANVAS Program integrated data from two randomized, double-blind,
   placebo-controlled trials: CANVAS and CANVAS-R.[8][9][16][17][18]
- Participants: A total of 10,142 patients with T2DM and high cardiovascular risk (either established cardiovascular disease or multiple cardiovascular risk factors) were enrolled.[8]
   [18] Inclusion criteria included an HbA1c between 7.0% and 10.5%.[17]
- Intervention: Patients were randomly assigned to receive Canagliflozin (100 mg or 300 mg daily) or a matching placebo, in addition to standard of care.[17]
- Primary Outcome: The primary endpoint was a composite of major adverse cardiovascular events (MACE), including death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[9][18]
- Follow-up: The mean follow-up period was 188.2 weeks.

# CREDENCE Trial (Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11][19][20]
- Participants: The trial enrolled 4,401 patients with T2DM and albuminuric chronic kidney disease.[19] Key inclusion criteria were an estimated glomerular filtration rate (eGFR) of 30



to <90 ml/min/1.73 m² and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g). [10][11][20] All patients were on a stable dose of an ACE inhibitor or an ARB.

- Intervention: Patients were randomly assigned to receive Canagliflozin 100 mg daily or placebo.[11]
- Primary Outcome: The primary composite outcome was end-stage kidney disease (ESKD), a
  doubling of the serum creatinine level, or death from renal or cardiovascular causes.[11]
- Follow-up: The trial was stopped early due to overwhelming efficacy, with a median follow-up
  of 2.62 years.[11]

#### **Signaling Pathways and Mechanisms of Action**

The distinct mechanisms of action of these drug classes are crucial for understanding their efficacy profiles and for identifying potential targets in drug development.

#### SGLT2 Inhibitor (Canagliflozin) Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of action for SGLT2 inhibitors like Canagliflozin.



#### **GLP-1 Receptor Agonist Signaling Pathway**



Click to download full resolution via product page

Caption: Signaling pathway for GLP-1 Receptor Agonists.

#### **DPP-4 Inhibitor Mechanism of Action**





Click to download full resolution via product page

Caption: Mechanism of action for DPP-4 Inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

#### Validation & Comparative





- 4. novonordiskscientificmaterial.com [novonordiskscientificmaterial.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Efficacy and safety of once-weekly semaglutide versus daily canagliflozin as add-on to metformin in patients with type 2 diabetes (SUSTAIN 8): a double-blind, phase 3b, randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy With Canagliflozin Plus Liraglutide Exerts Additive Effect on Weight Loss, but Not on HbA1c, in Patients With Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gpnotebook.com [gpnotebook.com]
- 10. gpnotebook.com [gpnotebook.com]
- 11. docwirenews.com [docwirenews.com]
- 12. Dipeptidyl peptidase-4 inhibitor Wikipedia [en.wikipedia.org]
- 13. Cardiovascular and renal outcomes with SGLT-2 inhibitors versus GLP-1 receptor agonists in patients with type 2 diabetes mellitus and chronic kidney disease: a systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Network meta-analysis on the effects of finerenone versus SGLT2 inhibitors and GLP-1 receptor agonists on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus and chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of effects of SGLT-2 inhibitors and GLP-1 receptor agonists on cardiovascular and renal outcomes in type 2 diabetes mellitus patients with/without albuminuria: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationale, design and baseline characteristics of the CANagliflozin cardioVascular Assessment Study–Renal (CANVAS-R): A randomized, placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Canagliflozin and Renal Endpoints in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) Study Rationale, Design, and Baseline Characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 20. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Long-Term Efficacy of Canagliflozin: A Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369494#assessing-the-long-term-efficacy-of-nca029]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com